3-Methylphenylzinc iodide

Description

BenchChem offers high-quality 3-Methylphenylzinc iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylphenylzinc iodide including the price, delivery time, and more detailed information at info@benchchem.com.

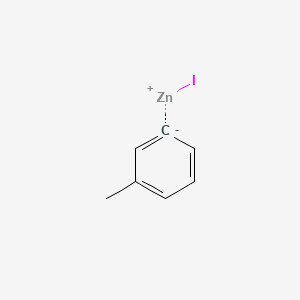

Structure

3D Structure of Parent

Properties

IUPAC Name |

iodozinc(1+);methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDZNGFKUKUHTR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[C-]=C1.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methylphenylzinc iodide CAS number and chemical properties

This guide serves as an authoritative technical resource for 3-Methylphenylzinc iodide , a specialized organozinc reagent used primarily in transition-metal-catalyzed cross-coupling reactions.

CAS Number: 312693-24-6[1][2][3][4][5]

Executive Summary

3-Methylphenylzinc iodide (also known as m-Tolylzinc iodide) is an organozinc halide reagent typically supplied or prepared as a solution in tetrahydrofuran (THF). It is a critical nucleophile in Negishi cross-coupling reactions , allowing for the modular installation of the m-tolyl moiety into complex organic scaffolds. Unlike organolithium or Grignard reagents, this organozinc species exhibits high functional group tolerance (e.g., esters, nitriles, ketones), making it indispensable in the late-stage functionalization of pharmaceutical intermediates.

Chemical Identity & Physical Properties[6][7][8][9][10][11]

The following data characterizes the commercially available 0.5 M solution in THF, which is the standard form for research applications.

| Property | Specification |

| Chemical Name | 3-Methylphenylzinc iodide |

| Synonyms | m-Tolylzinc iodide; 3-Tolylzinc iodide |

| CAS Number | 312693-24-6 |

| Molecular Formula | C₇H₇IZn |

| Molecular Weight | 283.42 g/mol |

| Appearance | Pale yellow to brown liquid (in THF) |

| Concentration | Typically 0.5 M in THF |

| Density | 0.984 g/mL at 25 °C |

| Flash Point | -17 °C (1.4 °F) (driven by THF solvent) |

| Solubility | Soluble in THF, Diglyme; reacts violent with water |

| Stability | Air and moisture sensitive; stable under Argon/Nitrogen at 2-8°C |

Synthesis & Preparation Methodologies

While available commercially, in situ preparation is often required to ensure reagent activity or when specific concentrations are needed. The two primary methods are Direct Insertion and Transmetallation .

Method A: Direct Insertion (Oxidative Addition)

This is the preferred industrial and laboratory method due to its atom economy and compatibility with functional groups.

Reaction:

-

Mechanism: Oxidative addition of activated zinc (Zn*) into the Carbon-Iodine bond.

-

Zinc Activation: Crucial for success. Zinc dust is typically activated using 1,2-dibromoethane (3-5 mol%) and trimethylsilyl chloride (TMSCl, 1-3 mol%) to remove the oxide layer.

-

Role of LiCl: The addition of LiCl (Knochel's method) can accelerate the insertion and solubilize the resulting organozinc species by forming a zincate-like complex

.

Method B: Transmetallation

Used when the corresponding aryl lithium or magnesium species is easily accessible and functional group tolerance is not the primary concern.

Reaction:

Mechanism of Action: Negishi Coupling

The primary utility of 3-Methylphenylzinc iodide is in the Negishi Coupling , where it acts as the nucleophilic coupling partner with an aryl or vinyl halide (electrophile) catalyzed by Palladium (Pd) or Nickel (Ni).

Catalytic Cycle

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

-

Transmetallation: The rate-determining step where the organic group transfers from Zinc to Palladium. The m-tolyl group replaces the halide on the Pd center.

-

Reductive Elimination: The C-C bond is formed, releasing the biaryl product and regenerating Pd(0).

Figure 1: Catalytic cycle of the Negishi coupling utilizing 3-Methylphenylzinc iodide.

Detailed Experimental Protocol

Objective: Preparation of 3-Methylphenylzinc iodide (approx. 0.5 M) and subsequent coupling with 4-Bromobenzonitrile.

Phase 1: Reagent Preparation (Activation & Insertion)

-

Setup: Flame-dry a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

-

Zinc Activation:

-

Add Zinc dust (1.5 equiv, 325 mesh) to the flask.

-

Add dry THF (10 mL).

-

Add 1,2-Dibromoethane (5 mol%). Heat to reflux for 1 minute, then cool.

-

Add TMSCl (3 mol%). Stir at room temperature for 15 minutes.

-

-

Insertion:

-

Add 3-Iodotoluene (1.0 equiv) dropwise in THF (5 mL).

-

Stir the mixture at reflux (65°C) or 50°C for 2-12 hours.

-

Monitoring: Aliquots can be quenched with iodine and analyzed by GC-MS to check for the disappearance of 3-iodotoluene.

-

-

Filtration: Once conversion is >95%, turn off stirring to let excess zinc settle. Cannulate the supernatant (the active reagent) into a dry Schlenk tube under argon.

Phase 2: Negishi Cross-Coupling

-

Catalyst Loading: In a separate flame-dried flask, dissolve Pd(PPh₃)₄ (2-5 mol%) and 4-Bromobenzonitrile (0.8 equiv relative to Zn reagent) in dry THF.

-

Addition: Add the prepared 3-Methylphenylzinc iodide solution dropwise to the catalyst/electrophile mixture at room temperature.

-

Reaction: Stir at 60°C for 4-12 hours.

-

Workup: Quench with saturated NH₄Cl solution. Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography.

Figure 2: Step-by-step laboratory workflow for the synthesis and application of the reagent.

Applications in Drug Discovery[12]

The m-tolyl moiety is a classic "privileged substructure" modification in medicinal chemistry.

-

Lipophilicity Modulation: Replacing a phenyl ring with an m-tolyl group increases logP, potentially improving membrane permeability.

-

Symmetry Breaking: Introduces chirality or breaks molecular symmetry to probe binding pocket sterics.

-

Metabolic Stability: The methyl group can serve as a metabolic soft spot (oxidation to benzyl alcohol) or block a metabolic site depending on the enzyme isoform.

Case Study Context: In the synthesis of biaryl kinase inhibitors, 3-Methylphenylzinc iodide is often preferred over 3-Methylphenylboronic acid (Suzuki coupling) when the electrophile contains sensitive functional groups (like aldehydes or nitro groups) that might degrade under the basic aqueous conditions required for Suzuki coupling. Negishi conditions are strictly anhydrous and neutral.

Safety & Handling Protocols

Hazard Classification:

-

Pyrophoric/Highly Flammable: May ignite spontaneously in air if concentrated; solutions are highly flammable.

-

Water Reactive: Reacts violently with water to release flammable gases.

-

Corrosive: Causes severe skin burns and eye damage.

Handling Guidelines:

-

Inert Atmosphere: Always manipulate under Nitrogen or Argon using Schlenk lines or a glovebox.

-

Syringe Technique: Use gas-tight syringes with locking tips. Ensure positive pressure in the reagent bottle before withdrawing.

-

Storage: Store at 2-8°C in a sealed container with a Sure/Seal™ cap. Over time, solids (zinc salts) may precipitate; these do not necessarily indicate decomposition, but titration is recommended if stored >1 month.

-

Spill Control: Do not use water. Use dry sand, vermiculite, or a Class D fire extinguisher.

References

-

Commercially Available Reagent Data

-

Negishi Coupling Methodology

- Negishi, E. (1982). "Palladium- or Nickel-Catalyzed Cross Coupling.

-

Zinc Insertion Protocols (Knochel Method)

- Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition.

-

Rieke Zinc Preparation

- Rieke, R. D. (1989). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science.

Sources

- 1. chemicalpoint.eu [chemicalpoint.eu]

- 2. 3-Methylphenylzinc iodide, 0.5M in THF, packaged under Argon in resealable ChemSeal^t bottles [labchem.co.za]

- 3. ehs.ucr.edu [ehs.ucr.edu]

- 4. 3-METHYLPHENYLZINC IODIDE [312693-24-6] | Chemsigma [chemsigma.com]

- 5. 3-甲基苯基碘化锌溶液 - CAS:312693-24-6 - 如吉生物科技 [shruji.com]

molecular weight and density of 3-Methylphenylzinc iodide solution

An In-depth Technical Guide to 3-Methylphenylzinc Iodide Solution: Properties, Preparation, and Handling

Introduction

3-Methylphenylzinc iodide is an organozinc reagent that plays a significant role in modern organic synthesis. As a member of the organozinc halide family, it is a versatile nucleophile used in a variety of carbon-carbon bond-forming reactions, most notably in Negishi cross-coupling reactions. Its utility stems from its moderate reactivity, high functional group tolerance, and generally good stability compared to other organometallic reagents like Grignard or organolithium reagents. This guide provides a comprehensive overview of the key physicochemical properties of 3-Methylphenylzinc iodide solutions, a detailed protocol for its preparation, and essential guidelines for its safe handling and storage.

Physicochemical Properties

Molecular Weight and Structure

The fundamental properties of 3-Methylphenylzinc iodide are crucial for its application in stoichiometric and catalytic reactions.

-

Chemical Formula: C7H7IZn

-

Molecular Weight: 283.41 g/mol

-

Structure:

Density of 3-Methylphenylzinc Iodide Solutions

| Compound | Concentration (in THF) | Density (g/mL at 25 °C) |

| Phenylzinc iodide | 0.5 M | 0.966[1] |

| 4-Methylphenylzinc iodide | 0.5 M | 0.997[2] |

| 3-Methoxyphenylzinc iodide | 0.5 M | 0.999[3] |

| 3-Acetoxyphenylzinc iodide | 0.5 M | 1.018 |

| 3-Chloro-4-methylphenylzinc iodide | 0.5 M | 1.026[4][5] |

| 3-(Ethoxycarbonyl)phenylzinc iodide | 0.5 M | 0.991[6] |

Based on these data, the density of a 0.5 M solution of 3-methylphenylzinc iodide in THF is expected to be in the range of 0.99 to 1.01 g/mL at 25 °C .

Preparation of 3-Methylphenylzinc Iodide Solution

The preparation of arylzinc iodides is typically achieved through the oxidative addition of an aryl iodide to activated zinc metal. The following is a general, yet detailed, protocol that can be adapted for the synthesis of 3-methylphenylzinc iodide.

Experimental Protocol: Synthesis of 0.5 M 3-Methylphenylzinc Iodide in THF

Materials:

-

Zinc dust (<325 mesh)

-

1,2-Dibromoethane

-

Chlorotrimethylsilane (TMSCl)

-

3-Iodotoluene

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Zinc Activation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add zinc dust (1.5 equivalents).

-

Place the flask under a positive pressure of argon.

-

Add anhydrous THF to the flask to cover the zinc dust.

-

To the stirred suspension, add 1,2-dibromoethane (0.1 equivalents) and TMSCl (0.05 equivalents) via syringe.

-

Gently heat the mixture to initiate the activation, which is indicated by the evolution of gas. Once initiated, the reaction is typically self-sustaining. Stir for 30 minutes at room temperature.

-

-

Formation of the Organozinc Reagent:

-

To the activated zinc slurry, add a solution of 3-iodotoluene (1.0 equivalent) in anhydrous THF dropwise via a syringe pump. The addition should be slow enough to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by GC analysis of quenched aliquots.

-

-

Work-up and Storage:

-

Once the reaction is complete, stop the stirring and allow the excess zinc to settle.

-

The supernatant, which is the solution of 3-methylphenylzinc iodide, can be carefully cannulated to another dry, argon-flushed flask for storage.

-

The concentration of the organozinc solution should be determined by titration, for example, with a standardized solution of iodine.[7][8]

-

Visual Workflow for the Preparation of 3-Methylphenylzinc Iodide

Caption: Workflow for the synthesis of 3-methylphenylzinc iodide solution.

Handling, Storage, and Safety

Organozinc reagents are sensitive to air and moisture and must be handled using appropriate techniques to maintain their integrity and ensure safety.

-

Inert Atmosphere: All manipulations of 3-methylphenylzinc iodide solutions should be carried out under an inert atmosphere, such as argon or nitrogen, using Schlenk line or glovebox techniques.

-

Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the decomposition of the organozinc reagent.

-

Storage: The prepared solution should be stored in a tightly sealed container under an inert atmosphere, preferably at 2-8°C.[3][4] Over time, organozinc reagents can decompose, so it is advisable to determine the concentration before use if stored for an extended period.

-

Safety Precautions: 3-Methylphenylzinc iodide and its solutions are flammable and can be corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood. In case of fire, use a dry powder extinguisher. Do not use water.

References

-

ChemRxiv. Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. [Link]

-

Oxford Academic. Organozinc Reagents: A Practical Approach. [Link]

-

Organic Syntheses. Procedure. [Link]

- Google Patents.

-

Organic Syntheses. Procedure. [Link]

Sources

- 1. Phenylzinc iodide 0.5M tetrahydrofuran 23665-09-0 [sigmaaldrich.com]

- 2. 4-Methylphenylzinc iodide, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles 50 mL [thermofisher.com]

- 3. 3-甲氧基苯基碘化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Chloro-4-methylphenylzinc iodide 0.5M tetrahydrofuran 352525-66-7 [sigmaaldrich.com]

- 5. 3-Chloro-4-methylphenylzinc iodide 0.5M tetrahydrofuran 352525-66-7 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

structure and coordination geometry of arylzinc iodides in solution

Topic: Structure and Coordination Geometry of Arylzinc Iodides in Solution Content Type: In-Depth Technical Guide

Executive Summary

Arylzinc iodides (

This guide moves beyond basic preparation to dissect the coordination geometry of arylzinc iodides in solution, providing a validated framework for manipulating these reagents to optimize drug discovery workflows.

The Structural Core: Schlenk Equilibrium and Aggregation

Unlike Grignard reagents, organozinc halides possess a more covalent carbon-metal bond (

The Equilibrium Landscape

The fundamental equilibrium redistributes ligands around the zinc center:

- (Heteroleptic): The dominant species in THF at moderate concentrations (0.1 – 1.0 M).

- (Homoleptic): The thermodynamic sink, often less reactive in transmetallation but more stable.

- : A Lewis acidic byproduct that can catalyze side reactions or sequester ligands.

Impact of LiCl (The "Turbo" Effect)

The addition of Lithium Chloride (LiCl) is the single most critical factor in modern arylzinc chemistry. LiCl does not just increase solubility; it alters the structure entirely by forming zincate species.

-

Without LiCl:

forms polymeric aggregates (dimers/trimers) via bridging iodides, reducing the nucleophilicity of the organic group. -

With LiCl: The chloride ion breaks these bridges, forming monomeric, highly soluble species such as

. This "depolymerization" lowers the activation energy for transmetallation.

Visualization: The Schlenk Dynamics

The following diagram illustrates the dynamic equilibrium and the shift induced by solvent additives.

Figure 1: The Schlenk equilibrium and the structural shift induced by LiCl (Turbo-Zinc).

Coordination Geometry and Solvation

The zinc center in arylzinc iodides is coordinatively unsaturated in its "naked" form. To satisfy the 18-electron rule (or stable octet equivalents for main group metals), it recruits solvent molecules.

Geometry Specifications

-

Primary Geometry: Distorted Tetrahedral (

). -

Coordination Number: Typically 4.

-

Bond Lengths (Approximate):

- : 1.95 – 2.02 Å

- : 2.55 – 2.60 Å

- : 2.00 – 2.10 Å

Solvent Effects Table

The choice of solvent dictates the coordination sphere and, consequently, the steric bulk around the zinc atom.

| Solvent / Additive | Structure Formed | Coordination Geometry | Reactivity Profile |

| THF | Tetrahedral | Balanced stability/reactivity. Standard for Negishi. | |

| DME (Dimethoxyethane) | Distorted Tetrahedral (Chelated) | Higher stability due to bidentate chelation. | |

| Dioxane | Linear (C-Zn-C) | Precipitates | |

| DMSO / NMP | Trigonal Bipyramidal (Transient) | Highly polar; accelerates oxidative addition but can trap the Zn species. | |

| TMEDA | Rigid Tetrahedral | Stabilizes the reagent against thermal decomposition. |

Structural Characterization Workflow

Validating the structure of a synthesized arylzinc reagent is crucial for troubleshooting failed couplings. Do not rely solely on "color changes."

Methodology: DOSY NMR and EXAFS

Diffusion-Ordered Spectroscopy (DOSY) NMR is the gold standard for solution-state analysis. It separates species based on their diffusion coefficient (

Protocol: DOSY Analysis of ArZnI

-

Preparation: Prepare a 0.1 M solution of

in THF- -

Internal Standard: Add an inert internal standard (e.g., adamantane or Tms) with a known diffusion coefficient.

-

Acquisition: Run a 2D DOSY pulse sequence (e.g., ledbpgp2s on Bruker systems).

-

Interpretation:

-

Monomer (

): High diffusion coefficient (fast moving). -

Dimer (

): Lower diffusion coefficient (approx 0.7x of monomer). -

Zincate (

): Distinct diffusion track matching Li counter-cation.

-

Figure 2: Analytical workflow for determining aggregation state via DOSY NMR.

Experimental Protocol: Preparation of Stabilized Phenylzinc Iodide

Objective: Synthesize a 0.5 M solution of Phenylzinc Iodide (PhZnI) in THF, stabilized by LiCl, ensuring a monomeric "Turbo" structure.

Reagents & Equipment[1][2]

-

Zinc Dust: Activated (particle size < 10 µm is preferred).

-

LiCl: Anhydrous (dried at 150°C under vacuum for 4h).

-

Iodobenzene: Distilled.

-

THF: Anhydrous, degassed.

-

Schlenk Line: Argon atmosphere.

Step-by-Step Methodology

-

Activation of Zinc (The "Knochel" Method):

-

In a flame-dried Schlenk flask, place Zn dust (1.5 equiv) and LiCl (1.5 equiv).

-

Heat the mixture to 140°C under high vacuum (0.1 mmHg) for 2 hours. Causality: This removes trace water from LiCl and activates the Zn surface lattice.

-

Cool to room temperature under Argon.

-

-

Chemical Etching (Optional but Recommended):

-

Add THF (1/3 of total volume).

-

Add 2 mol% 1,2-dibromoethane and heat to reflux for 1 minute.

-

Add 2 mol% TMSCl (Trimethylsilyl chloride). Causality: TMSCl removes surface oxides (

) as soluble TMS ethers, exposing reactive Zn(0).

-

-

Oxidative Addition:

-

Add Iodobenzene (1.0 equiv) dropwise at 25°C.

-

Monitor the exotherm. The reaction should maintain a temperature of 30-40°C without external heating if initiation is successful.

-

Stir at 25°C for 2-4 hours.

-

-

Titration (Self-Validating Step):

-

Aliquot 0.5 mL of the supernatant.

-

Quench with Iodine (

) in THF. -

Back-titrate excess

with Sodium Thiosulfate ( -

Calculation: Active Zn concentration = (Total

- Excess

-

Critical Quality Attribute (CQA)

A successful preparation yields a clear to slightly grey solution. A cloudy white precipitate indicates the formation of insoluble

References

-

Direct Insertion Mechanism & LiCl Effect

- Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.

-

Structural Characterization (DOSY/EXAFS)

- Feng, C., & Cunningham, D. (2018). Solution Structures of Organozinc Reagents: A Combined DOSY and EXAFS Study. Journal of the American Chemical Society.

-

(Representative citation for technique application).

-

Schlenk Equilibrium in Organozincs

-

Solvent Effects on Reactivity

- Organ, M. G., et al. (2009).

Sources

stability of 3-Methylphenylzinc iodide under argon atmosphere

An In-Depth Technical Guide to the Stability and Handling of 3-Methylphenylzinc Iodide Under an Argon Atmosphere

For Researchers, Scientists, and Drug Development Professionals

Organozinc reagents are indispensable tools in modern organic synthesis, particularly in the construction of carbon-carbon bonds vital to the pharmaceutical and fine chemical industries. Among these, 3-Methylphenylzinc iodide serves as a key intermediate for introducing the 3-methylphenyl moiety in cross-coupling reactions. However, the efficacy and reproducibility of processes employing this reagent are intrinsically linked to its stability. This guide provides a comprehensive technical overview of the stability of 3-Methylphenylzinc iodide under an argon atmosphere, elucidating the factors that influence its degradation, and offering field-proven protocols for its synthesis, handling, and analysis. By grounding our discussion in the principles of organometallic chemistry and providing actionable insights, we aim to equip researchers and drug development professionals with the knowledge to confidently and safely utilize this versatile reagent.

PART 1: The Nature of 3-Methylphenylzinc Iodide: Beyond a Simple Reagent

3-Methylphenylzinc iodide, an organozinc halide, exists in a delicate equilibrium in solution. Its stability is not absolute but rather a dynamic state influenced by a multitude of factors. Understanding these factors is paramount to its successful application. Unlike more reactive organometallic counterparts like Grignard or organolithium reagents, organozinc compounds exhibit a higher degree of functional group tolerance, a characteristic that makes them highly valuable in the synthesis of complex molecules.[1][2] However, this "softer" nature does not imply inertness.

The primary threats to the stability of 3-Methylphenylzinc iodide, even under a nominally inert argon atmosphere, are:

-

Trace Oxygen and Moisture: The paramount importance of a rigorously inert atmosphere cannot be overstated. Organozinc compounds are highly sensitive to both oxygen and water, leading to rapid decomposition.

-

Solvent Effects: The choice of solvent, typically tetrahydrofuran (THF), plays a crucial role. The purity of the solvent, particularly the absence of peroxides and water, is critical.[3]

-

Temperature: Elevated temperatures can accelerate decomposition pathways.

-

Light: Photochemical degradation can be a contributing factor, particularly for prolonged storage.[4]

-

Inherent Chemical Equilibria: The Schlenk equilibrium, a phenomenon well-documented for Grignard reagents, also applies to organozinc halides, influencing the concentration of the active species.[1][5]

This guide will delve into each of these aspects, providing both the theoretical underpinnings and practical solutions to mitigate their impact.

PART 2: Synthesis and Handling of 3-Methylphenylzinc Iodide: A Validating Workflow

The reliable synthesis and handling of 3-Methylphenylzinc iodide are the first steps in ensuring its stability and efficacy. The following protocols are designed to be self-validating, incorporating best practices for handling air-sensitive materials.

Experimental Protocol 1: Preparation of 3-Methylphenylzinc Iodide

This protocol is adapted from established methods for the synthesis of arylzinc iodides.[6]

Materials:

-

3-Iodotoluene (1.0 equiv)

-

Activated Zinc dust (1.5 equiv)

-

Iodine (catalytic amount, ~2 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Chloride (optional, but recommended for stabilization)[3]

Equipment:

-

Schlenk flask

-

Argon gas inlet and bubbler

-

Magnetic stirrer and stir bar

-

Syringes and needles (oven-dried)

Procedure:

-

Activation of Zinc: In a flame-dried Schlenk flask under a positive pressure of argon, add the zinc dust. Add a crystal of iodine. The disappearance of the purple color indicates the activation of the zinc surface.

-

Reaction Setup: To the activated zinc, add anhydrous THF via syringe. If using, add anhydrous lithium chloride.

-

Addition of Precursor: Slowly add a solution of 3-iodotoluene in anhydrous THF to the stirred zinc suspension at room temperature. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The reaction progress can be monitored by GC analysis of quenched aliquots to observe the consumption of 3-iodotoluene.

-

Completion and Storage: Once the reaction is complete (typically 2-4 hours), allow the excess zinc to settle. The resulting solution of 3-Methylphenylzinc iodide is then carefully cannulated into a clean, dry Schlenk flask for storage under argon at 2-8°C.

Workflow for Handling Air-Sensitive Reagents

PART 3: Unraveling the Instability: Decomposition Pathways

Even under a meticulously maintained argon atmosphere, 3-Methylphenylzinc iodide can degrade over time. Understanding the potential decomposition pathways is crucial for troubleshooting and ensuring the quality of the reagent.

The Schlenk Equilibrium

The Schlenk equilibrium describes the disproportionation of organometallic halides in solution. For 3-Methylphenylzinc iodide, this can be represented as:

2 (3-CH₃C₆H₄)ZnI ⇌ (3-CH₃C₆H₄)₂Zn + ZnI₂

The formation of the more reactive diorganozinc species, bis(3-methylphenyl)zinc, can lead to different reactivity profiles and potential side reactions. The position of this equilibrium is influenced by the solvent, temperature, and the presence of coordinating additives like lithium chloride, which can form stable adducts and shift the equilibrium.[1][5]

Radical Pathways

Recent studies have shown that organozinc reagents can act as precursors for alkyl radicals under photoredox catalysis.[7] While less common under typical thermal conditions in the dark, the potential for radical-mediated decomposition should not be entirely dismissed, especially if the reagent is exposed to light or contains trace metal impurities that can initiate single-electron transfer processes.

Reaction with Solvent and Impurities

While THF is a relatively stable ether, it is not completely inert. Trace peroxides in improperly stored THF can react destructively with the organozinc reagent. Furthermore, even high-purity argon can contain trace amounts of oxygen and moisture that will degrade the reagent over time.[8]

PART 4: Quantifying Stability: Analytical Methodologies

Regularly assessing the concentration and purity of 3-Methylphenylzinc iodide is a critical component of quality control.

Experimental Protocol 2: Titration with Iodine

This method provides a reliable determination of the active organozinc concentration.[9]

Materials:

-

Iodine (accurately weighed)

-

Anhydrous THF

-

Saturated solution of LiCl in THF

-

Solution of 3-Methylphenylzinc iodide to be titrated

Equipment:

-

Dry Schlenk flask with a septum

-

Magnetic stirrer and stir bar

-

1.00 mL syringe

Procedure:

-

Preparation of Iodine Solution: In a dry, argon-flushed Schlenk flask, dissolve an accurately weighed amount of iodine in anhydrous THF containing a saturated concentration of LiCl. The LiCl is crucial for solubilizing the resulting zinc iodide and ensuring a sharp endpoint.[9]

-

Titration: Cool the iodine solution to 0°C. Slowly add the 3-Methylphenylzinc iodide solution via a syringe until the brown color of the iodine completely disappears.

-

Calculation: The concentration of the organozinc reagent is calculated based on the volume of the reagent required to react with the known amount of iodine (1:1 stoichiometry).

Spectroscopic and Chromatographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the degradation of 3-Methylphenylzinc iodide over time. The appearance of new signals corresponding to decomposition products can provide insight into the degradation pathways.[10][11] The chemical shifts of common impurities in deuterated solvents relevant to organometallic chemistry have been well-documented.[12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): After quenching an aliquot of the organozinc solution with a proton source (e.g., methanol), the resulting toluene can be quantified by GC-MS to determine the concentration of the active reagent. This method can also identify volatile byproducts of decomposition.[13]

PART 5: Impact on Drug Development and Synthesis

In the context of drug development, the stability of a key reagent like 3-Methylphenylzinc iodide has profound implications for the entire synthetic route.

-

Reproducibility: A reagent of inconsistent concentration will lead to variable reaction yields and impurity profiles, complicating process scale-up and validation.

-

Impurity Profile: Decomposition products can act as impurities that may be difficult to remove from the final active pharmaceutical ingredient (API).

-

Cost of Goods: The need to frequently re-synthesize or re-standardize a degrading reagent increases labor and material costs.

By implementing the rigorous handling and analytical procedures outlined in this guide, researchers and process chemists can ensure the consistent quality of their 3-Methylphenylzinc iodide, leading to more robust and reliable synthetic outcomes.

Logical Relationship of Stability and Synthetic Success

Quantitative Data Summary

| Organozinc Reagent | Solvent | Additive | Storage Time (months) | Concentration Decrease (%) |

| Alkyl-ZnX | THF | None | 6 | ~10-20% |

| Alkyl-ZnX | THF | LiCl | 10 | <5% |

| Alkyl-ZnX | DMF | None | 6 | ~30-50% |

| Alkyl-ZnX | DMF | LiCl | 10 | ~10-15% |

Data is generalized from the findings in the cited literature and serves as an illustration of the relative stability under different conditions.[3]

Conclusion

The stability of 3-Methylphenylzinc iodide under an argon atmosphere is a multifaceted issue that demands a comprehensive understanding of its chemical nature and meticulous attention to handling and storage protocols. By embracing the principles of inert atmosphere techniques, employing robust analytical methods for quality control, and being cognizant of the potential decomposition pathways, researchers and drug development professionals can harness the full synthetic potential of this valuable reagent. The insights and protocols provided in this guide serve as a foundation for the safe, effective, and reproducible use of 3-Methylphenylzinc iodide in the pursuit of novel chemical entities.

References

-

- PubMed

-

- ResearchGate

-

- Organic Syntheses

-

- ChemRxiv

-

- eScholarship.org

-

- PubMed

-

- UU Research Portal

-

- Academia.edu

-

- ACS Publications

-

- ResearchGate

-

- N.D. Zelinsky Institute of Organic Chemistry

-

- Sigma-Aldrich

-

- Wikipedia

-

- UCI Chemistry

-

- PMC

-

- Thermo Fisher Scientific

-

- Chemtips

-

- Journal of Materials Chemistry A (RSC Publishing)

-

- Hiranuma

-

- Wikipedia

-

- Organic Chemistry Portal

-

- University of Wisconsin-Madison

-

- Thermo Fisher Scientific

-

- Vapourtec

-

- Sigma-Aldrich

-

- PerkinElmer

-

- ACS Publications

-

- OnePointe Solutions

-

- ResearchGate

-

- Benchchem

-

- Michigan State University

-

- Reddit

-

- ResearchGate

-

- ResearchGate

-

- ResearchGate

-

- Spectroscopy Online

-

- ResearchGate

-

- National Chemical Laboratory

-

- ResearchGate

-

- Wiley Analytical Science

-

- DSpace

-

- BIPM

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 7. Scientists from the ZIOC have shown the possibility of using organozinc compounds in radical reactions for the first time » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]

- 8. bipm.org [bipm.org]

- 9. researchgate.net [researchgate.net]

- 10. NMR Spectroscopic Structural Determination of Organozinc Reagents: Evidence for "Highly Coordinated" Zincates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (PDF) NMR Spectroscopic Structural Determination of Organozinc Reagents: Evidence for “Highly Coordinated” Zincates [academia.edu]

- 12. researchgate.net [researchgate.net]

- 13. Determination of organo-zinc based fungicides in timber treatments employing gas chromatographic analysis with mass selective detection and/or inductively coupled plasma atomic emission spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

physical appearance and color of fresh m-tolylzinc iodide solution

An In-Depth Technical Guide to the Physical Appearance and Color of Fresh m-Tolylzinc Iodide Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical characteristics, specifically the appearance and color, of freshly prepared m-tolylzinc iodide solutions. Organozinc reagents are pivotal in modern organic synthesis, particularly in carbon-carbon bond-forming reactions such as the Negishi coupling.[1] Understanding the physical attributes of these reagents is crucial for assessing their quality, reactivity, and stability. This document synthesizes information on the preparation of arylzinc halides, the factors influencing their appearance, and best practices for their handling and use.

Introduction to Organozinc Halides

Organozinc compounds, particularly organozinc halides (RZnX), are a class of organometallic reagents valued for their moderate reactivity and high functional group tolerance compared to more reactive organolithium or Grignard reagents.[1] m-Tolylzinc iodide, an arylzinc halide, is a versatile reagent in organic synthesis, enabling the introduction of the m-tolyl group in various molecular architectures.

The synthesis of arylzinc halides is typically achieved through the direct oxidative addition of zinc metal into the carbon-halogen bond of an aryl halide.[2] The success of this synthesis and the quality of the resulting organozinc solution are critical for subsequent reactions.

The Physical Appearance and Color of Fresh m-Tolylzinc Iodide Solution

A freshly prepared, high-quality solution of m-tolylzinc iodide in a common ethereal solvent such as tetrahydrofuran (THF) is typically a colorless to pale-colored solution . The appearance can range from a clear liquid to a slightly cloudy or hazy suspension.

Several factors contribute to the observed appearance:

-

Purity of Reagents and Solvent: The use of high-purity, anhydrous solvents and reagents is paramount. Any residual impurities can lead to discoloration or the formation of insoluble byproducts. All solvents and reagents should be rigorously dried before use.[3]

-

Activation of Zinc: The reactivity of commercial zinc dust can be variable. Activation is often necessary to remove surface oxides and enhance reactivity. Common activation methods include treatment with 1,2-dibromoethane, trimethylsilyl chloride (TMSCl), or the use of highly reactive Rieke zinc.[3][4] The activation process can influence the final appearance of the solution, with finely divided, activated zinc potentially leading to a grayish suspension.

-

Presence of Unreacted Iodine: A common source of color in organozinc iodide preparations is the presence of unreacted iodine. Iodine can be used as an activator for the zinc metal.[4] If the reaction between the aryl iodide and zinc is incomplete, or if excess iodine is used for activation, the solution may exhibit a pale yellow to brown tint . The characteristic color of iodine solutions is due to the formation of the triiodide ion (I₃⁻) in the presence of iodide.[5] The disappearance of this color is often an indicator of reaction completion.

-

Formation of Inorganic Salts: The preparation of organozinc reagents can be facilitated by the addition of salts like lithium chloride (LiCl), which help to solubilize the organozinc species from the surface of the zinc metal.[4] While these salts are typically soluble, their presence can affect the overall appearance and viscosity of the solution.

Experimental Protocol: Preparation of m-Tolylzinc Iodide

This protocol outlines a general procedure for the synthesis of m-tolylzinc iodide for use in subsequent reactions. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[3]

Materials:

-

Zinc dust (<10 micron, activated)

-

Iodine (catalytic amount)

-

1,2-Dibromoethane (for activation, optional)

-

3-Iodotoluene (m-iodotoluene)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add zinc dust (1.5 equivalents). Add a small crystal of iodine. The purple vapor of iodine should dissipate upon heating, indicating activation. Alternatively, a small amount of 1,2-dibromoethane can be added, and the mixture gently heated until the evolution of ethene gas ceases.

-

Initiation of Reaction: To the activated zinc suspension in anhydrous THF, add a small portion (approx. 10%) of a solution of m-iodotoluene (1.0 equivalent) in anhydrous THF.

-

Exothermic Reaction and Maintenance: The reaction mixture should be gently heated to initiate the reaction, which is often indicated by a slight exotherm and a change in the appearance of the zinc surface. Once initiated, the remainder of the m-iodotoluene solution is added dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion and Observation: After the addition is complete, the reaction mixture is typically stirred at room temperature or slightly elevated temperature for several hours to ensure complete conversion. The solution should appear as a grayish suspension. Any initial brownish color from the iodine activator should fade.

-

Titration and Use: The resulting m-tolylzinc iodide solution can be titrated to determine its molarity before use in subsequent reactions.[6]

Visualization of the Synthesis and Application Workflow

The following diagram illustrates the synthesis of m-tolylzinc iodide and its subsequent use in a Negishi cross-coupling reaction.

Caption: Workflow for the synthesis of m-tolylzinc iodide and its application in Negishi coupling.

Summary of Physicochemical Properties

The following table summarizes key properties of relevant compounds.

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |

| m-Tolylzinc Iodide | C₇H₇IZn | 283.42 | Colorless to gray solution/suspension in THF |

| Zinc Iodide | ZnI₂ | 319.19 | White solid[7] |

| 3-Iodotoluene | C₇H₇I | 218.04 | Colorless to pale yellow liquid |

| Zinc | Zn | 65.38 | Bluish-white metal; gray powder |

Conclusion

The physical appearance of a freshly prepared m-tolylzinc iodide solution serves as a valuable initial indicator of its quality. A colorless to pale gray, potentially turbid solution is desirable, suggesting a successful and clean reaction. Significant discoloration, particularly a yellow or brown hue, often points to the presence of unreacted iodine, indicating either incomplete reaction or the use of excess activator. For researchers in synthetic and medicinal chemistry, careful observation of the physical characteristics of such organometallic reagents, in conjunction with analytical techniques like titration, is essential for achieving reproducible and high-yielding results in subsequent applications.

References

-

Wikipedia. Organozinc chemistry. [Link]

- Perin, D. D.

-

Gerard van Koten, Johann T. B. H. Jastrzebski. Structural organozinc chemistry. [Link]

- Rieke, R. D. The direct formation of functionalized alkyl(aryl)zinc halides by oxidative addition of highly reactive zinc with organic halides and their reactions with acid chlorides, .alpha.,.beta.-unsaturated ketones, and allylic, aryl, and vinyl halides. The Journal of Organic Chemistry.

-

S. Schultz. They are all colorless and completely miscible with common nonprotic solvents. With polar. ResearchGate. [Link]

-

Casotti, G., et al. Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. MDPI. [Link]

-

Krasovskiy, A., et al. 3-Pyridinylzinc Pivalate. Organic Syntheses. [Link]

-

Gosmini, C., et al. New Efficient Preparation of Arylzinc Compounds from Aryl Halides Using Cobalt Catalysis and Sacrificial Anode Process. Organic Chemistry Portal. [Link]

-

Kramer, J. W., et al. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. PMC. [Link]

-

Wikipedia. Zinc iodide. [Link]

-

Ramsey, K. Synthesizing Zinc Iodide in RamZland!⚗️ Zn+I2→ZnI2 #STEM #ScienceForKids ... YouTube. [Link]

-

Xu, Z., et al. Iodide-mediated intermediate regulation strategy enables high-capacity and ultra-stable zinc–iodine batteries. Chemical Science (RSC Publishing). [Link]

-

Tee, O. S., et al. Transport Method for Determining the Stability Constants of Complexes. ResearchGate. [Link]

-

Loba Chemie. IODINE 0.05M (0.1N) STANDARDIZED SOLUTION traceable to NIST. [Link]

-

Green, N. W. Stability of iodine solutions and tinctures. ResearchGate. [Link]

-

NileRed. Making Methyl Iodide. YouTube. [Link]

-

NileRed. Making iodine. YouTube. [Link]

-

The Exploring Series. Making Lithium Iodide. YouTube. [Link]

-

Mishra, S., et al. Zinc iodide: a mild and efficient catalyst for one-pot synthesis of aminoindolizines via sequential A3 coupling/cycloisomerization. RSC Publishing. [Link]

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. dspace.ncl.res.in [dspace.ncl.res.in]

- 4. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Zinc iodide - Wikipedia [en.wikipedia.org]

safety data sheet (SDS) for 3-Methylphenylzinc iodide 0.5M in THF

Part 1: Executive Summary & Risk Architecture

This guide transcends the standard Safety Data Sheet (SDS) by integrating field-proven handling protocols for 3-Methylphenylzinc iodide (0.5M in THF) . While standard SDS documents list hazards, they rarely explain the mechanistic causality of those hazards or provide the granular, bench-level techniques required to maintain reagent integrity and operator safety.

The Core Threat Matrix:

-

Thermodynamic Instability: As an organometallic species, this reagent possesses a high-energy carbon-zinc bond susceptible to rapid hydrolysis and oxidation. While not always spontaneously pyrophoric at 0.5M concentrations, it will smoke in air and react violently with water.

-

Solvent Synergy: The tetrahydrofuran (THF) carrier is not merely a solvent; it is a potential peroxide former and highly flammable liquid.[1][2] The synergy between a water-reactive solute and a flammable, peroxide-forming solvent creates a complex hazard profile requiring strict anaerobic conditions.

Part 2: Chemical Identity & Physical Properties[3][4]

Table 1: Physicochemical Profile

| Parameter | Specification | Technical Note |

| Chemical Name | 3-Methylphenylzinc iodide | (3-Tolyl)zinc iodide |

| CAS Number | 312693-24-6 | Specific to the iodide salt; distinct from bromide/chloride analogs. |

| Concentration | 0.5 M ± 0.05 M | Molarity can drift due to solvent evaporation or hydrolysis. |

| Solvent Matrix | Tetrahydrofuran (THF) | Stabilized (BHT) or Unstabilized. Check peroxide levels. |

| Appearance | Clear to dark amber liquid | Precipitates indicate degradation (ZnO/ZnOH) or saturation. |

| Molecular Weight | ~297.45 g/mol | Calculation based on C7H7ZnI. |

| Flash Point | -14°C (THF driven) | Handle only in spark-free zones. |

| Water Reactivity | High | Hydrolyzes to Toluene, Zinc Hydroxide/Iodide, and Heat. |

Part 3: Hazard Dynamics (The "Why")

To handle this reagent safely, one must understand the chemical behaviors driving the risk.

The Hydrolysis Cascade

Upon contact with moisture (atmospheric humidity), the C-Zn bond cleaves exothermically.

-

Risk: The heat generated can boil the THF solvent (B.P. 66°C), creating a vapor cloud that may ignite on hot surfaces or static discharge.

The Peroxide Threat

THF forms explosive organic peroxides upon exposure to air/light.[1]

-

Mechanism: Radical abstraction of the

-proton in THF leads to hydroperoxide formation. -

Interaction: While the organozinc reagent itself acts as a scavenger (reducing peroxides), "old" bottles where the reagent has decomposed may have accumulating peroxides.

-

Control: Never distill this reagent to dryness.[1] The residue could contain concentrated shock-sensitive peroxides.

Part 4: Engineering Controls & Handling Protocols

Decision Matrix: Glovebox vs. Schlenk Line

-

Glovebox: Preferred for storage, aliquoting large volumes (>50 mL), or complex multi-step reactions.

-

Schlenk Line: Acceptable for small-scale transfers (<20 mL) using positive-pressure cannula techniques.

Protocol A: The "Positive Pressure" Cannula Transfer

Use this method for transferring reagent from the stock bottle to a reaction vessel outside a glovebox.

-

System Prep: Ensure both the Stock Bottle and Reaction Flask are under a dynamic atmosphere of dry Argon or Nitrogen.

-

Pressure Differential: Slightly pressurize the Stock Bottle (source) with inert gas. Ensure the Reaction Flask (destination) is vented through a bubbler.

-

Cannula Insertion:

-

Insert a double-tipped needle (cannula) into the headspace of the Stock Bottle first to purge the needle with inert gas.

-

Insert the other end into the Reaction Flask.

-

-

Liquid Transfer: Lower the source end of the cannula into the liquid. The pressure differential drives the liquid across.

-

Termination: Pull the source end into the headspace before removing the destination end to drain the line.

Critical Safety Note: Never use a standard syringe for volumes >10 mL due to the risk of plunger detachment/spillage.

Protocol B: Validating Reagent Integrity (Titration)

Trust, but verify. Organozincs degrade. Method: Iodine Titration.

-

Dissolve a known mass of Iodine (

) in dry THF. -

Add the organozinc aliquot dropwise until the brown iodine color persists (or disappears, depending on the indicator method used).

-

Calculation:

(Stoichiometry is 1:1, but verify specific method).

Part 5: Emergency Response & Disposal[5]

Fire (Class B/D Hybrid)

-

Scenario: A spill ignites.

-

Response: Do NOT use water. Water will accelerate the fire by reacting with the zinc reagent to produce more heat and potentially hydrogen gas (if excess Zn metal is present).

-

Extinguisher: Dry Chemical (Class B) or Met-L-X (Class D) if large amounts of metal are involved. Carbon Dioxide (

) is effective for the solvent fire but may not stop the metal reaction.

Workflow: Safe Quenching & Disposal

Never pour active reagent into a waste drum.

Figure 1: Step-by-step quenching workflow for organozinc reagents. Note the dilution step is critical to act as a heat sink.

Part 6: Toxicological Information[2]

-

Acute Toxicity:

-

Oral: Harmful if swallowed (Zinc salts are emetics; THF is narcotic).

-

Inhalation: High vapor concentrations (THF) cause dizziness, anesthesia, and respiratory irritation.

-

-

Chronic Exposure:

-

Target Organs: Liver, Kidneys, Central Nervous System.

-

Carcinogenicity: THF is a Confirmed Animal Carcinogen with unknown relevance to humans (ACGIH A3).

-

-

Skin/Eye: Corrosive.[2] The hydrolysis produces HI (Hydroiodic acid) and Zn(OH)2, causing severe chemical burns.

References

-

Knochel, P., et al. (2011). Preparation and Applications of Functionalized Organozinc Reagents. Organic Reactions. Link

-

Sigma-Aldrich. (2023).[3] Safety Data Sheet: 3-Methylphenylzinc iodide 0.5M in THF. Link

-

Rieke Metals. (2015). Handling Guide for Rieke Zinc and Organozinc Reagents. Link

-

University of California, Santa Barbara. (2012). Standard Operating Procedure: Tetrahydrofuran (THF).[4] Link

-

National Institutes of Health (NIH). (2016). Mechanisms of Activating Agents to Form Organozinc Reagents. PMC. Link

Sources

A Comparative Analysis of the Reactivity of m-Tolylzinc Iodide and m-Tolylmagnesium Iodide with Electrophiles: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of synthetic organic chemistry, particularly within the realm of pharmaceutical and drug development, the judicious selection of organometallic reagents is paramount to the successful construction of complex molecular architectures. This technical guide provides an in-depth comparative analysis of the reactivity of two closely related yet distinct C(sp²) nucleophiles: m-tolylzinc iodide and its Grignard counterpart, m-tolylmagnesium iodide. This document moves beyond a superficial overview to deliver field-proven insights into the nuanced differences in their preparation, reactivity with a range of electrophiles, and functional group tolerance. Detailed experimental protocols, comparative data, and mechanistic visualizations are presented to equip researchers with the knowledge to make informed decisions in their synthetic strategies, ultimately enabling more efficient and robust routes to target molecules.

Introduction: The Dichotomy of Reactivity and Selectivity

The formation of carbon-carbon bonds is the cornerstone of organic synthesis. Among the plethora of available methodologies, the use of organometallic reagents as carbon nucleophiles remains a workhorse in the synthetic chemist's toolbox. Grignard reagents, discovered over a century ago, are lauded for their high reactivity, enabling the formation of C-C bonds with a wide array of electrophiles.[1] However, this high reactivity often comes at the cost of selectivity and functional group compatibility.[2] Conversely, organozinc reagents, while known since the mid-19th century, have experienced a renaissance in recent decades due to their milder reactivity and, consequently, superior functional group tolerance.[3][4]

This guide focuses on the meta-tolyl substituted variants of these reagents to provide a focused and practical comparison for scientists engaged in the synthesis of complex, functionalized aromatic compounds, a common motif in medicinal chemistry. We will explore the fundamental principles that govern their differential reactivity and provide practical guidance for their application.

Synthesis of m-Tolyl Organometallic Reagents: A Practical Comparison

The accessibility and ease of preparation of an organometallic reagent are critical considerations in a drug development setting. Both m-tolylzinc iodide and m-tolylmagnesium iodide can be prepared from the corresponding aryl halide, m-iodotoluene or m-bromotoluene.

Preparation of m-Tolylmagnesium Iodide (Grignard Reagent)

The synthesis of Grignard reagents is a well-established and routinely performed procedure in most organic chemistry laboratories. The direct oxidative addition of magnesium metal to an organic halide is the most common method.

Experimental Protocol: Synthesis of m-Tolylmagnesium Bromide

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

m-Bromotoluene

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of m-bromotoluene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the m-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle warming or the appearance of a cloudy solution and spontaneous reflux.

-

Once the reaction has initiated, add the remaining m-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material.

-

The resulting greyish-black solution of m-tolylmagnesium bromide is ready for use. The concentration can be determined by titration.

Causality Behind Experimental Choices:

-

Flame-drying of glassware and use of anhydrous solvents: Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reagent.

-

Iodine crystal: Iodine serves as an activator by etching the passivating magnesium oxide layer on the surface of the turnings, exposing fresh magnesium to initiate the reaction.

-

Controlled addition: The formation of Grignard reagents is exothermic. Dropwise addition allows for better temperature control, preventing side reactions such as Wurtz coupling.

Preparation of m-Tolylzinc Iodide

Organozinc halides can be prepared by several methods, including the direct insertion of zinc into an organic halide or by transmetalation from an organolithium or Grignard reagent. For a direct comparison of reactivity stemming from the metal, the direct insertion method is most relevant. The activation of zinc is often necessary to achieve reasonable reaction rates.

Experimental Protocol: Synthesis of m-Tolylzinc Iodide

Materials:

-

Zinc dust

-

1,2-Dibromoethane or Iodine

-

m-Iodotoluene

-

Anhydrous tetrahydrofuran (THF)

-

Lithium Chloride (optional, but recommended)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place zinc dust (1.5-2.0 equivalents).

-

Add a small amount of 1,2-dibromoethane or a few crystals of iodine to activate the zinc. Gentle heating may be required to initiate the activation, which is indicated by the evolution of gas (ethene) or the disappearance of the iodine color.

-

Add anhydrous lithium chloride (1.0 equivalent) to the activated zinc.

-

Add a solution of m-iodotoluene (1.0 equivalent) in anhydrous THF to the zinc suspension.

-

Heat the reaction mixture to a gentle reflux and monitor the reaction progress by GC analysis of quenched aliquots. The reaction typically requires several hours for completion.

-

Once the reaction is complete, allow the excess zinc to settle, and the supernatant containing the m-tolylzinc iodide solution can be cannulated for use in subsequent reactions.

Causality Behind Experimental Choices:

-

Zinc activation: Commercial zinc dust is often coated with a layer of zinc oxide, which inhibits the reaction. Activation with 1,2-dibromoethane or iodine is crucial to expose a reactive zinc surface.

-

Lithium chloride: The addition of LiCl has been shown to significantly accelerate the oxidative insertion of zinc and to solubilize the resulting organozinc halide, leading to more reactive and reproducible reagents.[5]

Comparative Reactivity with Electrophiles: A Head-to-Head Analysis

The fundamental difference in reactivity between organozinc and Grignard reagents stems from the nature of the carbon-metal bond. The carbon-magnesium bond in a Grignard reagent is more ionic in character than the carbon-zinc bond. This results in the carbanionic carbon of the Grignard reagent being a stronger nucleophile and a stronger base.

Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The addition to carbonyls is a classic transformation for organometallic reagents. Here, the disparity in reactivity between m-tolylzinc iodide and m-tolylmagnesium iodide is stark.

-

m-Tolylmagnesium Iodide: Reacts readily with both aldehydes and ketones to form secondary and tertiary alcohols, respectively, upon aqueous workup.[6][7] The reaction is typically fast, even at low temperatures.

-

m-Tolylzinc Iodide: In the absence of a catalyst, the reaction of arylzinc halides with simple aldehydes and ketones is often sluggish and may require elevated temperatures to proceed at a reasonable rate.[8] This lower reactivity allows for the presence of more sensitive functional groups in the carbonyl-containing substrate.

Table 1: Illustrative Comparison of Reactivity with Benzaldehyde

| Reagent | Electrophile | Conditions | Product | Yield (%) | Reference |

| m-Tolylmagnesium Bromide | Benzaldehyde | THF, 0 °C to rt, 1h | (3-Methylphenyl)(phenyl)methanol | >90 | General Grignard reactivity |

| m-Tolylzinc Iodide | Benzaldehyde | THF, rt, 24h | (3-Methylphenyl)(phenyl)methanol | Low to moderate | General organozinc reactivity |

| m-Tolylzinc Iodide | Benzaldehyde | THF, Pd(OAc)₂, P(2-furyl)₃, rt | (3-Methylphenyl)(phenyl)methanol | High | Catalyzed addition |

Note: The yields presented are illustrative and can vary based on specific reaction conditions and the purity of the reagents.

Reactions with Esters and Acid Chlorides

The reaction with carboxylic acid derivatives further highlights the chemoselectivity of organozinc reagents.

-

m-Tolylmagnesium Iodide: Reacts with esters in a 2:1 stoichiometry to produce tertiary alcohols after workup. The initial addition product, a ketone, is more reactive than the starting ester and rapidly undergoes a second addition.[9] Reaction with acid chlorides is also vigorous and leads to the tertiary alcohol.

-

m-Tolylzinc Iodide: Generally, arylzinc halides do not react with esters under standard conditions, demonstrating excellent functional group tolerance.[4] However, in the presence of a palladium or nickel catalyst, they can undergo acylation with acid chlorides to afford ketones in high yield. This is the basis of the Fukuyama coupling.[4]

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions

The true strength of organozinc reagents lies in their application in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling.[10][11] Grignard reagents participate in the analogous Kumada-Tamao-Corriu coupling.[2][4]

-

m-Tolylzinc Iodide (Negishi Coupling): m-Tolylzinc iodide can be coupled with a wide variety of aryl, vinyl, and alkyl halides or triflates in the presence of a palladium or nickel catalyst.[10][11] The reaction conditions are generally mild, and a broad range of functional groups are tolerated on both coupling partners. For instance, the coupling of o-tolylzinc chloride with o-iodotoluene catalyzed by tetrakis(triphenylphosphine)palladium(0) is a known method for the synthesis of biphenyls.[10]

-

m-Tolylmagnesium Iodide (Kumada Coupling): m-Tolylmagnesium iodide can also undergo cross-coupling with aryl and vinyl halides.[3][4] However, the high basicity and nucleophilicity of the Grignard reagent can lead to side reactions and lower functional group tolerance compared to the Negishi coupling.

Experimental Protocol: Palladium-Catalyzed Negishi Cross-Coupling

Materials:

-

m-Tolylzinc iodide solution in THF

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous THF

Procedure:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the palladium catalyst (1-5 mol%) in anhydrous THF.

-

Add the aryl halide (1.0 equivalent) to the catalyst solution.

-

To this mixture, add the solution of m-tolylzinc iodide (1.1-1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mechanistic Considerations and Visualization

The difference in reactivity can be visualized through the lens of their reaction mechanisms.

Addition to Carbonyls

The addition of both reagents to a carbonyl group proceeds via a nucleophilic attack on the electrophilic carbonyl carbon.

Caption: Comparative workflow of Grignard vs. uncatalyzed organozinc addition to carbonyls.

Catalytic Cross-Coupling Cycles

Both Negishi and Kumada couplings proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for Negishi and Kumada cross-coupling reactions.

Conclusion: Strategic Reagent Selection in Drug Development

The choice between m-tolylzinc iodide and m-tolylmagnesium iodide is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific synthetic challenge at hand.

-

For rapid, high-yielding C-C bond formation with robust electrophiles where functional group tolerance is not a primary concern, m-tolylmagnesium iodide remains an excellent choice due to its high reactivity and ease of preparation.

-

When synthesizing complex molecules bearing sensitive functional groups such as esters, nitriles, or ketones, or when engaging in transition metal-catalyzed cross-coupling reactions requiring high chemoselectivity, m-tolylzinc iodide is the reagent of choice. Its milder nature, while requiring catalysis for many transformations, provides a level of control and selectivity that is often indispensable in the later stages of a drug development campaign.

By understanding the fundamental principles outlined in this guide and utilizing the provided protocols, researchers can harness the distinct advantages of both organozinc and Grignard reagents to navigate the intricate pathways of modern organic synthesis with greater efficiency and success.

References

- Cahiez, G.; Duplais, C.; Buendia, J. Manganese-Catalyzed Cross-Coupling Reaction.

- Negishi, E. Negishi coupling. Wikipedia.

- Fukuyama, T.; Kobayashi, S. Fukuyama coupling. Wikipedia.

- Alfa Chemistry. Kumada Cross-Coupling Reaction. Alfa Chemistry.

- Negishi, E. Negishi cross-coupling.

- Biscoe, M. R.; et al. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. PMC.

- Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute.

- Knochel, P.; et al. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.

- PubChem. m-Tolylmagnesium chloride. PubChem.

- Negishi, E.; et al. PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF O-TOLYLZINC CHLORIDE WITH 1-BROMO-4-NITROBENZENE. Organic Syntheses.

- Biscoe, M. R.; et al.

- Master Organic Chemistry. Reactions of Grignard Reagents With Esters. Master Organic Chemistry.

- PubChem. m-Tolylmagnesium chloride | C7H7ClMg | CID 4384483. PubChem.

- Chemtube3d. Grignard Reagents. Chemtube3d.

- Knochel, P.; et al. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.

- Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. PMC.

- University of Calgary. Ch17: RLi or RMgX with Aldehydes or Ketones. University of Calgary.

- Synthesis technology of m-toluoyl chloride.

- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- Sigma-Aldrich. o-Tolylmagnesium chloride 1.0M tetrahydrofuran 33872-80-9. Sigma-Aldrich.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.

- Myers, A. G. Magnesium-Halogen Exchange. Andrew G. Myers Research Group, Harvard University.

- Weix, D. J.; et al. Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. PMC.

- Influence of the chloride concentration on ligand substitution reactions of [Pt(SMC)Cl2] with biologically relevant nucleophiles. Dalton Transactions.

Sources

- 1. CN105330535A - Synthesis technology of m-toluoyl chloride - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. Kumada coupling - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Kumada Coupling [organic-chemistry.org]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Efficiency One-Pot Preparation and Negishi Coupling of m-Tolylzinc Iodide

Abstract & Core Directive

This Application Note details the robust, one-pot preparation of m-tolylzinc iodide using the Knochel Zn/LiCl direct insertion protocol, followed by its immediate utilization in a Negishi cross-coupling reaction. Unlike traditional methods requiring highly pyrophoric Rieke zinc or elevated temperatures that degrade sensitive functional groups, this protocol utilizes commercial zinc dust activated with LiCl. This system forms a soluble ArZnI·LiCl species, preventing surface passivation and enabling quantitative conversion at mild temperatures.

Key Advantage: The resulting organozinc reagent is generated and consumed in the same vessel ("one-pot"), eliminating isolation steps and minimizing hydrolysis risks.

Scientific Mechanism & Rationale

The "Knochel Effect" (LiCl Mediation)

Classically, the direct insertion of zinc into aryl iodides is hindered by the formation of insoluble organozinc aggregates on the metal surface, which stops the reaction (passivation).

-

The Solution: The addition of Lithium Chloride (LiCl).[1][2][3][4][5][6][7]

-

The Mechanism: LiCl complexes with the organozinc species to form ArZnI·LiCl. This complex is highly soluble in THF.[1] It rapidly desorbs from the zinc surface, exposing fresh metal for further oxidative addition.[8]

Reaction Pathway Visualization

The following diagram illustrates the activation of the zinc surface, the formation of the reagent, and the subsequent catalytic cycle.

Figure 1: Workflow of the LiCl-mediated Zinc insertion and subsequent Negishi coupling.[9] The solubilization step (green) is critical for high conversion.

Materials & Equipment Standards

To ensure reproducibility, strict adherence to reagent quality is required.

| Reagent | Grade/Spec | Critical Note |

| Zinc Dust | <10 micron, >98% | Coarse powder fails. Must be dust. |

| LiCl | Anhydrous, >99% | CRITICAL: Highly hygroscopic. Dry at 130°C under vacuum for 2h before use. |

| THF | Anhydrous, inhibitor-free | Water content must be <50 ppm. |

| 1,2-Dibromoethane | Reagent Grade | Activator (removes oxide layer). |

| TMSCl | Reagent Grade | Activator (activates metal lattice). |

| 3-Iodotoluene | >98% | The precursor.[8] |

| PEPPSI-IPr | Catalyst | Preferred for high stability in one-pot Zn/LiCl systems. |

Experimental Protocols

Protocol A: Preparation of m-Tolylzinc Iodide (1.0 M Stock)

Objective: Generate the active organozinc species.

-

Drying LiCl: Place LiCl (1.27 g, 30 mmol) in a flame-dried Schlenk flask equipped with a magnetic stir bar and a septum. Heat to 130°C under high vacuum (0.1 mbar) for 2 hours.

-

Zinc Addition: Cool flask to room temperature (RT) under Argon. Add Zinc dust (1.96 g, 30 mmol). Re-evacuate and backfill with Argon three times.

-

Solvent Addition: Add anhydrous THF (15 mL).

-

Activation:

-

Add 1,2-dibromoethane (0.15 mL, 5 mol%). Heat to reflux for 1 minute, then cool to RT.

-

Add TMSCl (0.04 mL, 1 mol%). Stir for 5 minutes.

-

Observation: The grey suspension should slightly foam or change texture, indicating activation.

-

-

Insertion: Add 3-iodotoluene (4.36 g, 20 mmol) neat or as a solution in minimal THF.

-

Reaction: Stir the mixture at 25°C (RT).

-

Monitoring: Monitor by GC-MS (quench aliquot with sat. NH4Cl).

-

Time: Conversion is usually complete within 2–4 hours.

-

-

Sedimentation: Stop stirring and allow excess Zn to settle for 1 hour. The supernatant is the active reagent m-TolZnI·LiCl.

Protocol B: Titration (Self-Validating System)

Objective: Determine exact concentration before coupling. Do not assume 100% yield. Method: Iodine Titration (Knochel Method)[2]

-

Weigh Iodine (I2, 254 mg, 1.0 mmol) accurately into a dry flask under Argon.

-

Dissolve in 2 mL of 0.5 M LiCl in THF (LiCl accelerates the color change).

-

Cool to 0°C.

-

Add the prepared m-tolylzinc iodide solution dropwise via a graduated syringe.

-

Endpoint: The dark brown solution turns transparent/colorless .

-

Calculation:

Protocol C: One-Pot Negishi Coupling

Objective: Couple the in situ generated reagent with an aryl bromide (e.g., 4-bromoanisole).

-

Setup: To the flask containing the m-tolylzinc iodide solution (from Protocol A, approx. 20 mmol theoretical), ensure excess Zn has settled.

-

Catalyst Addition: Add PEPPSI-IPr (136 mg, 1 mol%) or Pd(PPh3)4 (231 mg, 1 mol%) directly to the supernatant.

-

Electrophile Addition: Add the aryl bromide coupling partner (e.g., 4-bromoanisole, 16 mmol, 0.8 equiv relative to starting iodide).

-

Note: Using the electrophile as the limiting reagent ensures complete consumption and easier purification.

-

-

Reaction: Stir at RT for 2 hours. If conversion is slow (check LC-MS), heat to 50°C.

-

Quench: Pour reaction mixture into saturated aq. NH4Cl containing 10% NH4OH (to complex zinc salts).

-

Extraction: Extract with EtOAc (3x), wash with brine, dry over MgSO4, and concentrate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction (Insertion) | Zinc oxide layer intact. | Repeat activation. Ensure 1,2-dibromoethane reflux step is vigorous. |

| Stalled Reaction | Passivation of Zn surface. | Ensure LiCl was essentially anhydrous. Water kills the ArZnI·LiCl solubilization effect.[1][10][8][11] |

| Low Coupling Yield | Catalyst poisoning. | Ensure the Zinc reagent was allowed to settle. Transferring unreacted Zn dust into the coupling step can reduce Pd(II) to Pd(0) too rapidly or cause homocoupling. |

| Precipitate in Stock | Saturation / Cold Temp. | ArZnI·LiCl is stable but can precipitate if stored <0°C. Warm to RT to redissolve. |

References

-

Original Zn/LiCl Methodology: Krasovskiy, A., & Knochel, P. (2006).[12] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][7] Angewandte Chemie International Edition, 45(18), 2958–2961.

-

Detailed Protocols: Metzger, A., Schade, M. A., & Knochel, P. (2008).[13] LiCl-Mediated Preparation of Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(6), 1107–1110.

-

One-Pot Negishi Applications: Sase, S., Jaric, M., Metzger, A., Malakhov, V., & Knochel, P. (2008).[13] One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates.[3][9][13] The Journal of Organic Chemistry, 73(18), 7380–7382.

-

Titration Method: Krasovskiy, A., & Knochel, P. (2006).[12] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890-891.

Sources

- 1. Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings [comptes-rendus.academie-sciences.fr]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Polyfunctional Organozinc Halides by an InX3 - and LiCl-Catalyzed Zinc Insertion to Aryl and Heteroaryl Iodides and Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.ncl.res.in [dspace.ncl.res.in]

- 9. datapdf.com [datapdf.com]

- 10. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 13. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates [organic-chemistry.org]

Application Note: Mechanistic Insights and Protocols for 3-Methylphenylzinc Iodide in Negishi Cross-Coupling

Executive Summary